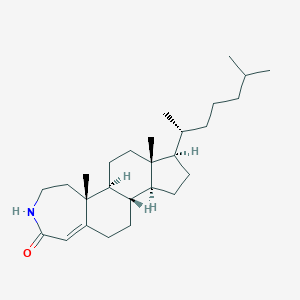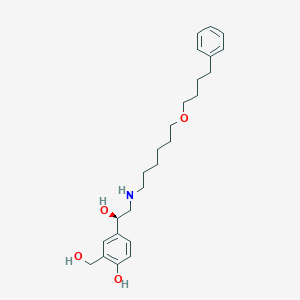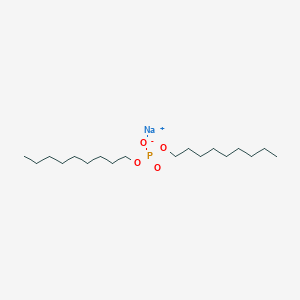
Sodium dinonyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dinonyl phosphate (SDNP) is a type of surfactant that is commonly used in various industries due to its excellent surface-active properties. It is a vital component of many cleaning products, detergents, and emulsifiers. SDNP is also used in scientific research, particularly in the field of biochemistry and biotechnology.
Wirkmechanismus
Sodium dinonyl phosphate acts as a surfactant by reducing the surface tension of aqueous solutions. It has a hydrophobic tail and a hydrophilic head, which allows it to interact with both water and nonpolar substances. Sodium dinonyl phosphate can form micelles, which are structures that contain a hydrophobic core and a hydrophilic shell. Micelles can solubilize nonpolar substances, making them more accessible for biochemical reactions.
Biochemical and Physiological Effects:
Sodium dinonyl phosphate has been shown to have a variety of biochemical and physiological effects. It can disrupt the structure and function of cell membranes, leading to cell death. Sodium dinonyl phosphate can also affect the activity of enzymes and alter the conformation of proteins. In addition, Sodium dinonyl phosphate can induce oxidative stress and inflammation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium dinonyl phosphate is a widely used surfactant in scientific research due to its excellent surface-active properties. It is relatively inexpensive and easy to synthesize. However, Sodium dinonyl phosphate can be toxic to cells at high concentrations. It can also interfere with some biochemical assays, such as the Bradford assay for protein quantification. Therefore, it is essential to optimize the concentration of Sodium dinonyl phosphate for each experiment.
Zukünftige Richtungen
There are several future directions for the use of Sodium dinonyl phosphate in scientific research. One area of interest is the development of Sodium dinonyl phosphate-based drug delivery systems. Sodium dinonyl phosphate can form stable liposomes, which can be used to deliver drugs to specific cells or tissues. Another area of interest is the use of Sodium dinonyl phosphate in the purification and isolation of membrane proteins. Sodium dinonyl phosphate can solubilize membrane proteins, making them more accessible for biochemical analysis. Finally, the development of new synthesis methods for Sodium dinonyl phosphate may lead to improved properties and applications.
Synthesemethoden
Sodium dinonyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride in the presence of sodium hydroxide. The reaction takes place in a solvent such as toluene or xylene. The resulting product is then neutralized with sodium hydroxide to form Sodium dinonyl phosphate. The synthesis of Sodium dinonyl phosphate is a straightforward process and can be done on a large scale.
Wissenschaftliche Forschungsanwendungen
Sodium dinonyl phosphate is used in scientific research as a surfactant and emulsifier. It is commonly used in the purification and isolation of proteins, DNA, and RNA. Sodium dinonyl phosphate is also used in the preparation of liposomes, which are used as drug delivery systems. Additionally, Sodium dinonyl phosphate is used in the extraction and purification of membrane proteins.
Eigenschaften
CAS-Nummer |
1787-34-4 |
|---|---|
Produktname |
Sodium dinonyl phosphate |
Molekularformel |
C18H38NaO4P |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
sodium;dinonyl phosphate |
InChI |
InChI=1S/C18H39O4P.Na/c1-3-5-7-9-11-13-15-17-21-23(19,20)22-18-16-14-12-10-8-6-4-2;/h3-18H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
KECOWKBVYCBTPB-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |
SMILES |
CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |
Andere CAS-Nummern |
1787-34-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




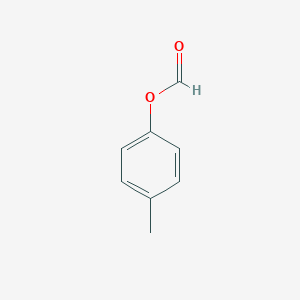
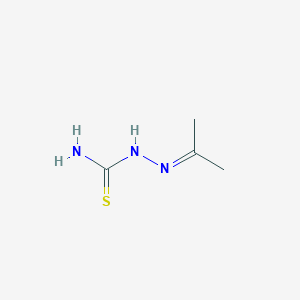
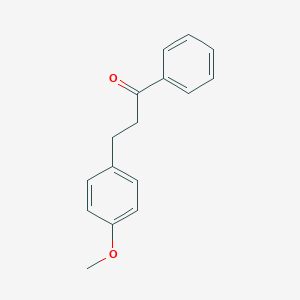

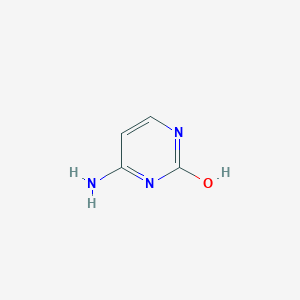
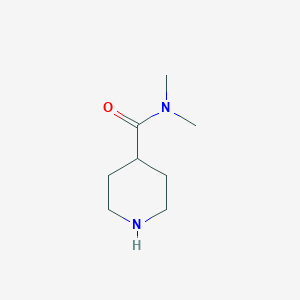

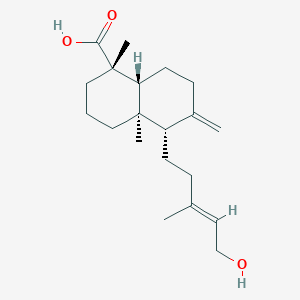
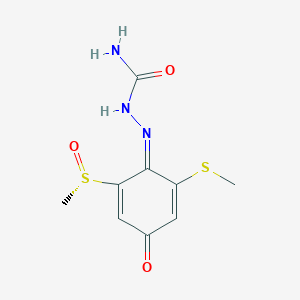
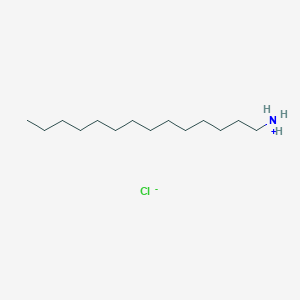
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
